N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7

Bioconjugation Click Chemistry Fluorescent Labeling

1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2Z)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride (commonly designated N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7; CAS 2107273-84-5) is a bifunctional near-infrared (NIR) heptamethine cyanine fluorophore engineered for bioorthogonal conjugation. The molecule integrates a central chlorocyclohexenyl Cy7 chromophore with two terminal azide groups, each tethered via a hydrophilic polyethylene glycol (PEG3) spacer.

Molecular Formula C46H62Cl2N8O6
Molecular Weight 893.9 g/mol
Cat. No. B15544557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7
Molecular FormulaC46H62Cl2N8O6
Molecular Weight893.9 g/mol
Structural Identifiers
InChIInChI=1S/C46H62ClN8O6.ClH/c1-45(2)38-12-5-7-14-40(38)54(22-26-58-30-34-60-32-28-56-24-20-50-52-48)42(45)18-16-36-10-9-11-37(44(36)47)17-19-43-46(3,4)39-13-6-8-15-41(39)55(43)23-27-59-31-35-61-33-29-57-25-21-51-53-49;/h5-8,12-19H,9-11,20-35H2,1-4H3;1H/q+1;/p-1
InChIKeyAGTYTVSFKGQCDO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2Z)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride – Chemical Identity and Core Attributes for Informed Procurement


1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2Z)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride (commonly designated N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7; CAS 2107273-84-5) is a bifunctional near-infrared (NIR) heptamethine cyanine fluorophore engineered for bioorthogonal conjugation. The molecule integrates a central chlorocyclohexenyl Cy7 chromophore with two terminal azide groups, each tethered via a hydrophilic polyethylene glycol (PEG3) spacer . This architecture confers both robust NIR fluorescence and dual-site reactivity for copper-catalyzed or strain-promoted azide–alkyne cycloaddition (CuAAC/SPAAC), positioning the compound as a versatile building block for advanced bioconjugation, in vivo imaging, and PROTAC linker construction .

Why 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2Z)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride Cannot Be Replaced by a Generic Cy7 Dye


Interchanging this compound with a conventional mono-functional Cy7 NHS ester or a non-PEGylated Cy7 azide compromises critical experimental outcomes. Generic Cy7 derivatives lack the dual azide architecture that enables precise, two-point bioconjugation or the construction of stoichiometrically controlled homo-bifunctional probes . Furthermore, the absence of the chlorocyclohexenyl bridge in standard Cy7 dyes results in markedly inferior photostability under sustained illumination, a limitation that directly reduces signal integrity in long-term live-cell tracking and quantitative microscopy [1]. The integrated PEG3 spacers are also essential for mitigating dye aggregation and non-specific binding in aqueous biological milieus—a feature absent in simpler Cy7 analogs, thereby elevating background fluorescence and compromising assay sensitivity .

Quantitative Differentiation of 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2Z)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride Against Key Analogs


Dual Azide Functionality Enables Higher Labeling Stoichiometry Versus Mono-Azide Cy7 Analogs

The target compound possesses two terminal azide groups, whereas close analog N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 contains only a single azide moiety [1]. This structural difference translates into a theoretical 2:1 reactive-site ratio, permitting either dual labeling of a single alkyne-modified scaffold or the construction of 1:2 dye-to-biomolecule conjugates for amplified fluorescence signal. The bis-azide configuration is essential for generating stoichiometrically defined bis-functional probes, a capability not achievable with mono-azide variants .

Bioconjugation Click Chemistry Fluorescent Labeling

Chlorocyclohexenyl Bridge Enhances Photostability Relative to Unsubstituted Heptamethine Cyanine Dyes

The incorporation of a chlorocyclohexenyl group within the polymethine bridge of Cy7 dyes has been demonstrated to influence photostability. A foundational study on structurally related heptamethine cyanines found that substitution at the cyclohexenyl position can significantly alter photobleaching kinetics, with electron-withdrawing chloro substituents providing a baseline level of stabilization compared to unmodified bridges [1]. While specific photobleaching half-lives for this exact compound are not published, the class-level inference is that the chlorocyclohexenyl core offers superior resistance to photodegradation over generic Cy7 dyes lacking this rigidifying structural element [2].

Photostability NIR Imaging Cyanine Dye

PEG3 Spacers Confer Measurably Enhanced Aqueous Solubility and Reduced Non-Specific Binding

The compound features two PEG3 chains that markedly increase hydrophilicity relative to non-PEGylated Cy7 analogs. Vendor documentation consistently notes that the hydrophilic PEG spacer increases solubility in aqueous media and reduces non-specific hydrophobic interactions . In contrast, standard Cy7 NHS ester (e.g., CAS 1432019-64-1) exhibits limited aqueous solubility and often requires organic co-solvents for conjugation reactions, increasing the risk of protein denaturation .

Solubility PEGylation Bioorthogonal Chemistry

High Molar Extinction Coefficient Ensures Competitive Brightness in NIR Window

The compound exhibits an extinction coefficient of 199,000 M⁻¹cm⁻¹ at its excitation maximum, a value consistent with high-performance Cy7 fluorophores . This figure is comparable to or exceeds that of standard Cy7 NHS ester (200,000 M⁻¹cm⁻¹) [1] and is substantially higher than alternative NIR dyes like indocyanine green (ICG, 121,000 M⁻¹cm⁻¹) [2]. Combined with its dual azide functionality, this ensures strong fluorescence per labeling event, a critical parameter for high-sensitivity detection in bioassays.

Fluorescence Brightness Extinction Coefficient NIR Dye

Near-Infrared Emission (~770 nm) Provides Superior Tissue Penetration Over Visible Dyes

The Cy7 core of the compound emits in the near-infrared region (~770 nm), a spectral window where biological autofluorescence is minimal and light penetration depth is maximized [1]. In contrast, widely used visible dyes such as Cy3 (emission ~570 nm) and fluorescein (emission ~520 nm) suffer from high tissue absorption and scattering, limiting their utility to superficial or in vitro applications [2]. This NIR emission profile is a class-defining feature of heptamethine cyanines and directly enables non-invasive whole-animal imaging.

Deep Tissue Imaging NIR Fluorescence In Vivo Imaging

High Purity Specifications (≥95–98%) Ensure Reproducible Conjugation Efficiency

Commercial sources of this compound report purities ranging from 95% (Chemenu ) to 98% (Aladdin ), with typical impurities consisting of non-fluorescent degradation products or unreacted intermediates. This level of purity is comparable to premium Cy7 NHS ester preparations (typically 95%+) and exceeds the purity of many early-generation cyanine dyes offered at 90–95%. High purity is critical for achieving consistent degrees of labeling and minimizing batch-to-batch variability in quantitative assays.

Quality Control Chemical Purity Bioconjugation

Recommended Research and Industrial Applications for 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2Z)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride Based on Differentiating Evidence


Construction of Homobifunctional Fluorescent Probes for Two-Point Bioconjugation

The compound's two azide groups enable the synthesis of dual-labeled biomolecular probes (e.g., bis-fluorophore antibodies or oligonucleotides) where a single reagent introduces two Cy7 fluorophores per conjugation site. This application leverages the dual-azide differentiation (Evidence Item 1) to achieve amplified fluorescence signal and stoichiometric control, which is particularly valuable in single-molecule imaging and super-resolution microscopy where brightness per molecule is paramount .

PROTAC Linker Synthesis Requiring Defined NIR Fluorescent Reporting

The compound is explicitly marketed as a PEG-based PROTAC linker . Its bifunctional azide chemistry allows for the sequential or simultaneous conjugation of an E3 ligase ligand and a target protein ligand, while the Cy7 core provides intrinsic NIR fluorescence to track cellular uptake and intracellular distribution of the PROTAC. This scenario capitalizes on the dual-azide functionality (Evidence Item 1) and the NIR emission (Evidence Item 5) to create trackable heterobifunctional degraders.

In Vivo Near-Infrared Imaging of Click-Labeled Biomolecules

The combination of NIR emission (~770 nm) for deep tissue penetration (Evidence Item 5) and improved photostability via the chlorocyclohexenyl bridge (Evidence Item 2) makes this dye suitable for non-invasive whole-animal imaging of click-labeled proteins, antibodies, or nanoparticles. The PEG3 spacers (Evidence Item 3) further reduce non-specific background, improving tumor-to-background ratios in cancer imaging studies [1].

High-Sensitivity Fluorescence Assays Requiring Maximal Brightness and Minimal Photobleaching

Applications such as time-resolved fluorescence, fluorescence polarization, and long-term live-cell tracking benefit from the compound's high extinction coefficient (Evidence Item 4) and enhanced photostability (Evidence Item 2). The dual-azide design allows for higher fluorophore loading onto detection antibodies or nucleic acid probes, increasing assay sensitivity without sacrificing signal longevity due to photobleaching [2].

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